molecular formula C16H19NO4S2 B13783708 Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester CAS No. 90619-17-3

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester

Cat. No.: B13783708
CAS No.: 90619-17-3
M. Wt: 353.5 g/mol
InChI Key: JXEYFWZIYNTERZ-UHFFFAOYSA-N
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Description

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, a carbonodithioic acid moiety, and an ester linkage, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoxazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinone ring.

    Introduction of the Carbonodithioic Acid Moiety: This step involves the reaction of the benzoxazinone intermediate with carbon disulfide and a suitable alkylating agent to introduce the carbonodithioic acid group.

    Esterification: The final step involves the esterification of the intermediate with 3-methylbutanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbonodithioic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The ester and benzoxazinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazinone or ester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.

    Drug Development: Research into its potential as a pharmacophore for new drug candidates.

Medicine

    Antimicrobial Activity: Studies on its effectiveness against various microbial strains.

    Anti-inflammatory Properties: Potential use in developing anti-inflammatory agents.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester involves its interaction with molecular targets such as enzymes or receptors. The benzoxazinone ring and carbonodithioic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ester linkage may also play a role in the compound’s bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
  • Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(4-methylpentyl) ester

Uniqueness

  • Structural Features : The specific combination of the benzoxazinone ring, carbonodithioic acid moiety, and 3-methylbutyl ester linkage makes it unique.
  • Reactivity : Its reactivity profile differs from similar compounds due to the steric and electronic effects of the 3-methylbutyl group.
  • Applications : Its potential applications in various fields, such as catalysis, drug development, and material science, highlight its versatility.

Properties

CAS No.

90619-17-3

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

O-(3-methylbutyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate

InChI

InChI=1S/C16H19NO4S2/c1-11(2)7-8-20-16(22)23-10-15(19)17-12-5-3-4-6-13(12)21-9-14(17)18/h3-6,11H,7-10H2,1-2H3

InChI Key

JXEYFWZIYNTERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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